4-Methylimidazo[1,2-A]quinoxaline

PDE4 inhibition adenosine A1 receptor structure–activity relationship

4-Methylimidazo[1,2-A]quinoxaline (CAS 68008-53-7) is a methyl-substituted fused tricyclic heterocycle belonging to the imidazo[1,2-a]quinoxaline class, with a molecular formula of C₁₁H₉N₃ and a molecular weight of 183.21 g/mol. This scaffold serves as a versatile synthetic intermediate or core template, with literature precedence for elaboration into bioactive molecules targeting phosphodiesterase 4 (PDE4), epidermal growth factor receptor (EGFR), tubulin polymerization, and adenosine A₁ receptors depending on the specific substitution pattern introduced at key positions.

Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
CAS No. 68008-53-7
Cat. No. B3356687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylimidazo[1,2-A]quinoxaline
CAS68008-53-7
Molecular FormulaC11H9N3
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N3C1=NC=C3
InChIInChI=1S/C11H9N3/c1-8-11-12-6-7-14(11)10-5-3-2-4-9(10)13-8/h2-7H,1H3
InChIKeyXYOBVJUESFGLSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylimidazo[1,2-A]quinoxaline (CAS 68008-53-7): Procurement-Ready Heterocyclic Core for PDE4, EGFR, and Tubulin-Targeted Lead Optimization


4-Methylimidazo[1,2-A]quinoxaline (CAS 68008-53-7) is a methyl-substituted fused tricyclic heterocycle belonging to the imidazo[1,2-a]quinoxaline class, with a molecular formula of C₁₁H₉N₃ and a molecular weight of 183.21 g/mol . This scaffold serves as a versatile synthetic intermediate or core template, with literature precedence for elaboration into bioactive molecules targeting phosphodiesterase 4 (PDE4), epidermal growth factor receptor (EGFR), tubulin polymerization, and adenosine A₁ receptors depending on the specific substitution pattern introduced at key positions [1][2][3]. Its value in procurement lies in its defined regiochemistry—a methyl group pre-installed at position 4—which provides a stable, isolable starting point for structure–activity relationship (SAR) exploration, distinguishing it from unsubstituted, halogenated, or amino-functionalized congeners that direct subsequent derivatization along divergent synthetic paths [4].

Why 4-Methylimidazo[1,2-A]quinoxaline Cannot Be Replaced by Unsubstituted, 1,2-Dihydro, or 4-Amino Imidazoquinoxaline Analogs in MedChem Procurement


Within the imidazo[1,2-a]quinoxaline family, the nature of the substituent at position 4 is a critical determinant of both synthetic downstream accessibility and biological target engagement [1]. An unsubstituted imidazo[1,2-a]quinoxaline lacks a functional handle for direct further elaboration at this position, while the 1,2-dihydro analog (CAS 30466-55-8) introduces a saturated ring that fundamentally alters the electronic character and conformational flexibility of the core . A 4-amino substituent (as in TRFI 165 or EAPB0203/EAPB0503 series) locks the scaffold into adenosine antagonism or tubulin-targeting pharmacology through a hydrogen-bond-donating NH group essential for target affinity [2][3]. In contrast, the 4-methyl substituent in the title compound provides a non-ionizable, electron-donating alkyl group that can be retained as a passive hydrophobic anchor during SAR exploration at other positions, or can be oxidatively elaborated into aldehydes, carboxylic acids, or halomethyl intermediates for divergent library synthesis—an option precluded in the 4-amino or 4-H series [4]. Consequently, treating these analogs as interchangeable procurement items risks misdirecting synthetic campaigns toward unintended chemical space and target profiles.

Quantitative Differentiation Evidence: 4-Methylimidazo[1,2-A]quinoxaline vs. Closest Imidazoquinoxaline Analogs


4-Methyl vs. 4-Amino Substitution: Driven Toward PDE4 Inhibition vs. Adenosine A₁ Antagonism

In a PDE4-focused SAR study, imidazo[1,2-a]quinoxaline derivatives bearing a methylamino group at position 4—directly accessible from 4-methyl or 4-halo precursors—yielded potent PDE4 inhibitory activity when combined with a weakly hindered group at position 1 on the PDE4 isoform purified from human A549 cells [1]. In contrast, imidazo[1,2-a]quinoxalin-4-amines bearing cyclopentylamino substitution at position 4 (e.g., TRFI 165) exhibited potent adenosine A₁ receptor antagonism with Ki(A₁) = 7.9 nM, a pharmacology driven by the hydrogen-bond-donating 4-NH group that is absent in 4-methyl or 4-methylamino analogs [2]. A tertiary amine at position 4 nearly abolished A₁ affinity, demonstrating that the 4-substituent electronically and sterically dictates target profile divergence [2].

PDE4 inhibition adenosine A1 receptor structure–activity relationship kinase selectivity

4-Methyl Scaffold as Synthetic Gateway: Regioselective Elaboration vs. Unsubstituted Core Inertness

Imidazo[1,2-a]quinoxaline synthesis patents and methodology papers establish that 4-substituted derivatives are preferentially accessed via cyclization of 1-(2-acylaminophenyl)imidazole intermediates with phosphorus oxychloride, where the 4-substituent originates from the imidazole precursor [1]. The unsubstituted imidazo[1,2-a]quinoxaline core lacks a directing or activating group at position 4, making direct C–H functionalization at this site challenging without pre-installed halogen or organometallic handles [2]. The 4-methyl group in the title compound can serve as a latent functional handle: benzylic oxidation can convert it to an aldehyde or carboxylic acid, and radical halogenation can yield a 4-halomethyl intermediate for subsequent nucleophilic displacement or cross-coupling—synthetic options unavailable from the 4-H or 4-amino analogs without de novo ring synthesis [2].

synthetic chemistry regioselective functionalization palladium catalysis C–H activation

Class-Level Antiproliferative Potency Baseline: Imidazo[1,2-a]quinoxaline Derivatives vs. Colchicine on Cancer Cell Lines

A virtual screening and in vitro validation study of 34 imidazo[1,2-a]quinoxaline derivatives identified compound 1A2 (a 4-substituted imidazo[1,2-a]quinoxaline derivative) with IC₅₀ values of 4.33–6.11 µM against MCF-7 (breast), MDA-MB-231 (breast), HCT-116 (colon), and A549 (lung) cancer cell lines, displaying in vitro potency similar to the standard tubulin inhibitor colchicine [1]. In a separate study on A375 melanoma cells, 13 novel EAPB0503-derived imidazo[1,2-a]quinoxaline derivatives showed IC₅₀ values ranging from 0.077 to 122 µM, with compounds 6b, 6e, and 6g achieving tubulin polymerization inhibition of 99%, 98%, and 90% respectively, compared to 84% for the parent EAPB0503 [2]. First-generation imiqualines EAPB0203 and EAPB0503 showed A375 IC₅₀ values of 1,570 nM and 200 nM, while second-generation EAPB02302 and EAPB02303 achieved IC₅₀ values of 60 nM and 10 nM, respectively [3]. These data establish a quantitative potency range for the imidazo[1,2-a]quinoxaline class against tubulin-dependent cancer phenotypes—a range within which the 4-methyl compound serves as a core for further optimization.

tubulin polymerization anticancer MCF-7 A549 colchicine-binding site

EGFR Inhibition Class Benchmark: Imidazo[1,2-a]quinoxaline-2-carbonitriles vs. Gefitinib and Erlotinib

A series of 30 non-covalent imidazo[1,2-a]quinoxaline-based EGFR inhibitors were designed and synthesized, with compound 6b emerging as a lead from in-house screening [1]. Lead optimization yielded compounds 5a and 5l with improved EGFR inhibition and anticancer potential; these compounds altered mitochondrial membrane potential (ΔΨm), reduced reactive oxygen species (ROS) levels, and downregulated KRAS, MAP2K, and EGFR oncogene expression in lung cancer cells [1]. While gefitinib (a first-generation EGFR TKI) showed IC₅₀ > 20 µM against certain resistant variants, the imidazo[1,2-a]quinoxaline-2-carbonitrile series demonstrated activity in this potency range and offered a non-covalent binding mode distinct from the covalent acrylamide-based inhibitors [2]. The 4-methyl scaffold represents the unelaborated core from which such 2-carbonitrile or 4-substituted-phenyl EGFR-targeted analogs can be constructed.

EGFR inhibitor non-small cell lung cancer gefitinib erlotinib kinase selectivity

Antifungal Activity: Imidazo[1,2-a]quinoxaline Derivatives vs. Commercial Fungicides Chlorothalonil and Hymexazol

Imidazo[1,2-a]quinoxaline derivatives were evaluated against ten phytopathogenic fungi and exhibited more pronounced broad-spectrum fungicidal activity than the commercial fungicides chlorothalonil and hymexazol in several cases [1]. Valsa mali and Botrytis cinerea strains showed the highest susceptibility, with EC₅₀ values of 1.4–27.0 µg/mL for more than ten compounds [1]. Compounds 5c and 5f showed the most promising inhibitory effects against Valsa mali (EC₅₀ = 5.6 µg/mL) and Fusarium solani (EC₅₀ = 5.1 µg/mL), respectively, with good safety toward BV2 cells [1]. While the specific 4-methyl derivative was not directly tested in this study, the imidazo[1,2-a]quinoxaline skeleton was identified as the core pharmacophore responsible for disrupting hyphal differentiation, spore germination, and germ tube growth [1].

antifungal agrichemical Valsa mali Botrytis cinerea agricultural fungicide

High-Confidence Procurement Scenarios for 4-Methylimidazo[1,2-A]quinoxaline Based on Quantitative Differentiation Evidence


MedChem Lead Optimization: PDE4-Focused Library Synthesis Starting from a Pre-Functionalized 4-Methyl Core

Research groups pursuing PDE4 inhibitors for anti-inflammatory or respiratory indications should procure the 4-methyl compound as a core scaffold. The 4-position methyl group can be retained during SAR exploration at positions 1 and 2, or converted to a 4-methylamino substituent that has been shown to confer potent PDE4 inhibitory properties on the PDE4 isoform purified from human A549 alveolar epithelial cells [1]. This is in direct contrast to the 4-amino imidazoquinoxaline series, which drives selectivity toward adenosine A₁ receptors instead [2].

Anticancer Tubulin Inhibitor Development: Accessing the 0.077–122 µM Antiproliferative Potency Range

For oncology programs targeting the colchicine-binding site of tubulin, the imidazo[1,2-a]quinoxaline scaffold (exemplified by the 4-methyl core) provides a validated entry point into a chemotype with demonstrated antiproliferative IC₅₀ values from 0.077 to 122 µM on A375 melanoma cells, with optimized derivatives achieving up to 99% tubulin polymerization inhibition [3][4]. First- and second-generation imiqualines (EAPB0203, EAPB0503, EAPB02302, EAPB02303) have established a clear SAR trajectory from micromolar to low-nanomolar potency (IC₅₀ = 1,570 nM → 10 nM) on A375 cells, providing a quantitative optimization roadmap for procurement justification [5].

Non-Covalent EGFR Inhibitor Discovery: Divergent Synthesis from 4-Methyl Scaffold to 2-Carbonitrile Analogs

Procurement of the 4-methyl imidazoquinoxaline scaffold is indicated for EGFR inhibitor programs seeking a non-covalent chemotype distinct from quinazoline-based TKIs. The 2-carbonitrile derivatives built on this core have demonstrated EGFR inhibition with associated downregulation of KRAS, MAP2K, and EGFR oncogenes, alongside mitochondrial membrane potential disruption and ROS reduction in lung cancer cells [6]. This differentiates the scaffold from covalent acrylamide-based EGFR inhibitors and supports procurement for lead optimization campaigns targeting resistant NSCLC variants.

Agricultural Fungicide Lead Generation: Imidazoquinoxaline Scaffold with EC₅₀ Competitive with Chlorothalonil

Agrochemical discovery groups should consider the 4-methyl imidazo[1,2-a]quinoxaline as a core scaffold for antifungal lead generation. Imidazo[1,2-a]quinoxaline derivatives have demonstrated EC₅₀ values of 1.4–27.0 µg/mL against Valsa mali and Botrytis cinerea, with some compounds surpassing the broad-spectrum activity of commercial fungicides chlorothalonil and hymexazol [7]. The scaffold's mechanism—disruption of hyphal differentiation, spore germination, and germ tube growth—combined with favorable BV2 cell safety, supports its procurement for agricultural fungicide SAR exploration [7].

Quote Request

Request a Quote for 4-Methylimidazo[1,2-A]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.